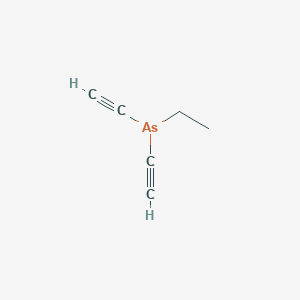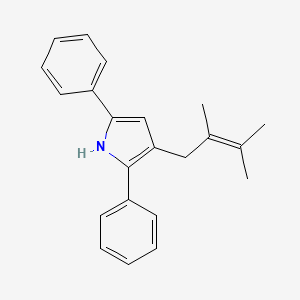
3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole is an organic compound with a complex structure that includes a pyrrole ring substituted with two phenyl groups and a dimethylbutenyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the reaction of 2,5-diphenylpyrrole with 2,3-dimethylbut-2-en-1-yl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
化学反应分析
Types of Reactions
3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the side chain to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups into the molecule.
科学研究应用
3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction with targets are essential to understand its full mechanism.
相似化合物的比较
Similar Compounds
- 3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile
- 2,3-Dimethylbut-2-en-1-yl)(triethyl)silane
Uniqueness
3-(2,3-Dimethylbut-2-en-1-yl)-2,5-diphenyl-1H-pyrrole is unique due to its specific substitution pattern and the presence of both phenyl and dimethylbutenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
属性
| 86864-04-2 | |
分子式 |
C22H23N |
分子量 |
301.4 g/mol |
IUPAC 名称 |
3-(2,3-dimethylbut-2-enyl)-2,5-diphenyl-1H-pyrrole |
InChI |
InChI=1S/C22H23N/c1-16(2)17(3)14-20-15-21(18-10-6-4-7-11-18)23-22(20)19-12-8-5-9-13-19/h4-13,15,23H,14H2,1-3H3 |
InChI 键 |
WBLOCRMGWXZHPP-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C)CC1=C(NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)
![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/no-structure.png)
![Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate](/img/structure/B14415557.png)
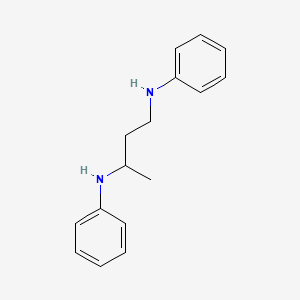
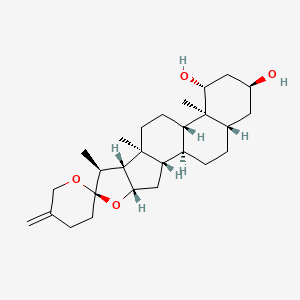
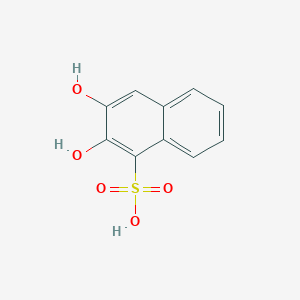
![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)

